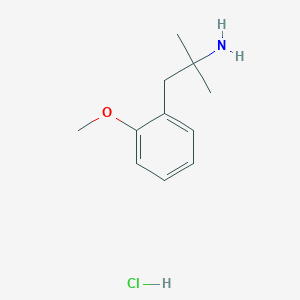
N-Boc kétamine
Vue d'ensemble
Description
La N-Boc Kétamine, également connue sous le nom de tert-butyl N-[1-(2-chlorophényl)-2-oxocyclohexyl]-N-méthylcarbamate, est un dérivé de la kétamine. Elle est principalement utilisée dans les milieux de recherche comme étalon de référence et est classée comme une arylcyclohexylamine.
Applications De Recherche Scientifique
N-Boc Ketamine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
Le mécanisme d’action de la N-Boc Kétamine implique son interaction avec plusieurs cibles moléculaires :
Récepteur N-méthyl-D-aspartate (NMDAR) : La this compound agit comme un antagoniste au niveau du NMDAR, qui joue un rôle crucial dans ses effets pharmacologiques.
Récepteurs opioïdes : Le composé interagit également avec les récepteurs opioïdes, contribuant à ses propriétés analgésiques.
Voies de signalisation : L’inhibition du NMDAR entraîne une cascade d’événements de signalisation qui se traduisent par une augmentation de la plasticité synaptique et de la neurogenèse.
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have shown that high doses can cause significant harm to the organism, highlighting the importance of dosage regulation.
Metabolic Pathways
Tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can alter the normal metabolic processes by inhibiting or activating key enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the overall efficacy and toxicity of the compound.
Méthodes De Préparation
La synthèse de la N-Boc Kétamine implique plusieurs étapes :
Réaction initiale : La cyclohexanone réagit avec le bromure de 2-chlorophényl magnésium pour former un intermédiaire.
Déshydratation : L’intermédiaire subit une déshydratation à l’aide d’un liquide ionique acide.
Oxydation : L’alcène résultant est oxydé pour produire l’intermédiaire hydroxycétone.
Pour la production industrielle, le procédé peut impliquer la mise à l’échelle de ces réactions dans des conditions contrôlées afin d’assurer un rendement et une pureté élevés. L’utilisation de groupes protecteurs comme le groupe tert-butylcarbamate (Boc) est cruciale dans ces voies de synthèse pour protéger les fonctions amines pendant les réactions .
Analyse Des Réactions Chimiques
La N-Boc Kétamine subit diverses réactions chimiques, notamment :
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant le cycle aromatique.
Oxydation et réduction : Le groupe cétone de la this compound peut subir une oxydation pour former des acides carboxyliques ou une réduction pour former des alcools.
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure d’oxalyle, l’acide trifluoroacétique et divers catalyseurs métalliques. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La this compound est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Comparaison Avec Des Composés Similaires
La N-Boc Kétamine peut être comparée à d’autres dérivés de la kétamine et à des composés similaires :
Esquétamine : Il s’agit du S-énantiomère de la kétamine et il est utilisé pour traiter la dépression résistante au traitement.
N-Ethyl Kétamine : Un autre dérivé ayant des propriétés pharmacologiques similaires mais une puissance et une durée d’action différentes.
La this compound est unique en raison de sa structure chimique spécifique, qui comprend le groupe protecteur Boc. Cela la rend particulièrement utile en chimie de synthèse pour étudier les propriétés et les réactions des dérivés de la kétamine .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFIPKJXHXVWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124360 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-29-8 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)

![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)





